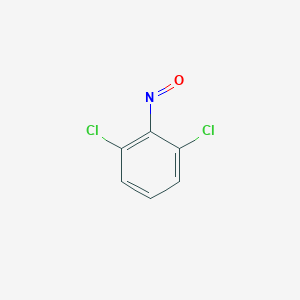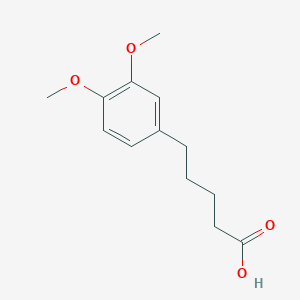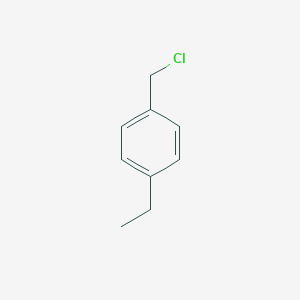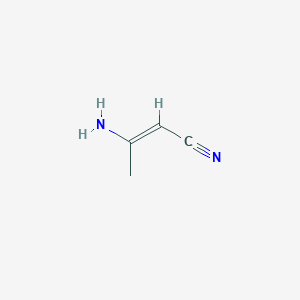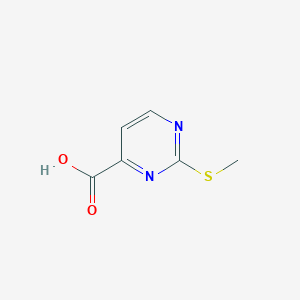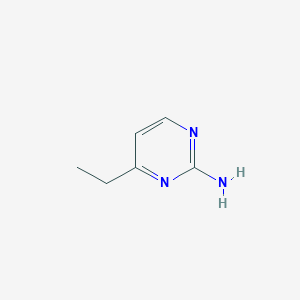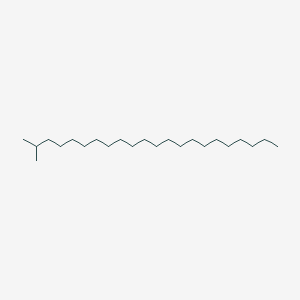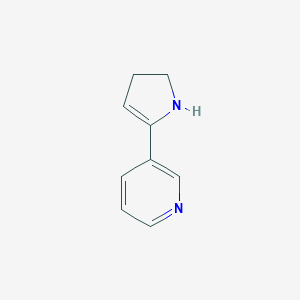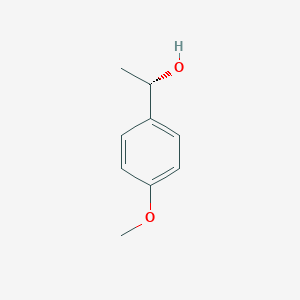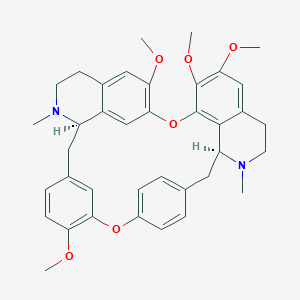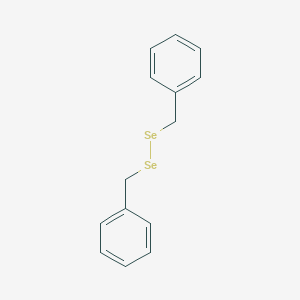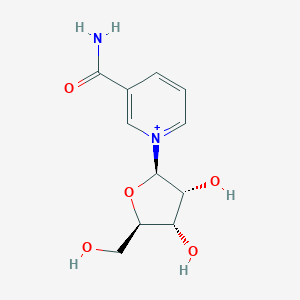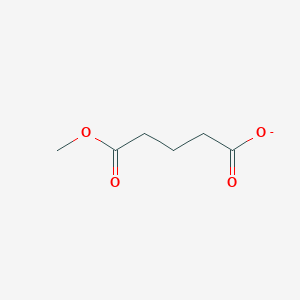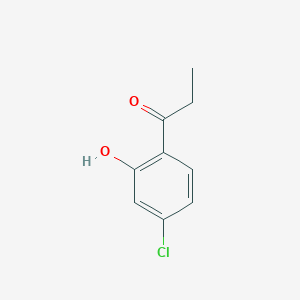
1-(4-Chloro-2-hydroxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-hydroxyphenyl)propan-1-one is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. Its synthesis, molecular structure, and properties have been the subject of research to explore its potential uses.
Synthesis Analysis
The synthesis of related compounds involves reactions such as the Claisen-Schmidt condensation and modifications through reactions with different alcohols in the presence of sodium hydrogen carbonate. These methods have been applied to synthesize compounds with similar structures, elucidated by spectroscopic techniques like IR, UV, and NMR (Čižmáriková et al., 2020).
Molecular Structure Analysis
Research on compounds structurally similar to 1-(4-Chloro-2-hydroxyphenyl)propan-1-one has utilized techniques like X-ray diffraction and density functional theory (DFT) to study their molecular structures, bond lengths, angles, and intermolecular interactions, providing insights into the compound's geometric framework (Salian et al., 2018; Adole et al., 2020).
Chemical Reactions and Properties
The chemical behavior of related compounds, including reactivity and interactions with other molecules, has been explored through computational methods and spectroscopic analysis. These studies offer insights into their chemical reactivity, including Mulliken atomic charges, molecular electrostatic potential surfaces, and electronic parameters (Adole et al., 2020).
Physical Properties Analysis
Physical properties such as crystalline structure and phase transitions of related compounds have been characterized through crystallography and spectroscopic techniques, revealing details about their stability, intermolecular interactions, and potential for forming various crystal packings (Najiya et al., 2014).
Chemical Properties Analysis
Investigations into the chemical properties of similar compounds have focused on their electronic properties, such as HOMO and LUMO energies, through DFT and time-dependent DFT (TD-DFT) methods. These studies provide valuable information on the electronic structure and potential chemical behavior of the compounds (Adole et al., 2020).
Applications De Recherche Scientifique
Antioxidant Activity
- Scientific Field : Organic Chemistry
- Summary of Application : 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which are structurally similar to 1-(4-Chloro-2-hydroxyphenyl)propan-1-one, have been synthesized and tested for their antioxidant activity .
- Methods of Application : The compounds were synthesized and their antioxidant activity was screened by DPPH radical scavenging method and reducing power assay .
- Results : Antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has been tested to be 1.5 times higher than that of a well-known antioxidant ascorbic acid .
Antigonadotropin Activity
- Scientific Field : Pharmacology
- Summary of Application : Paroxypropione, a manufactured, nonsteroidal estrogen which is structurally similar to 1-(4-Chloro-2-hydroxyphenyl)propan-1-one, has been used medically as an antigonadotropin .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results : The outcomes of this application were not provided in the source .
Safety And Hazards
The safety data sheet for 1-(4-Chloro-2-hydroxyphenyl)propan-1-one indicates that it is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . Specific safety and hazard information should be referenced from the material safety data sheet (MSDS) .
Propriétés
IUPAC Name |
1-(4-chloro-2-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDGSZQBDYECBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379606 |
Source


|
| Record name | 1-(4-chloro-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-hydroxyphenyl)propan-1-one | |
CAS RN |
1127-97-5 |
Source


|
| Record name | 1-(4-chloro-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

